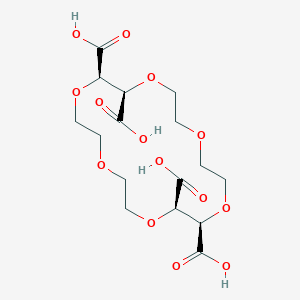

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

Descripción general

Descripción

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid, also known as cyclen-tetracarboxylic acid, is a cyclic tetraamine with four carboxylic acid groups. It is a versatile compound that has been widely used in scientific research due to its unique chemical structure and properties.

Mecanismo De Acción

The mechanism of action of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid is based on its ability to form stable complexes with metal ions. The four carboxylic acid groups of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid can coordinate with metal ions, such as copper, zinc, and iron, through their lone pairs of electrons. The resulting complexes can have different properties and functions depending on the metal ion and the environment.

Efectos Bioquímicos Y Fisiológicos

Cyclen-tetracarboxylic acid has been shown to have antioxidant and antitumor properties in vitro and in vivo. Its ability to chelate metal ions, such as copper and iron, can prevent the formation of reactive oxygen species (ROS) and inhibit the growth of cancer cells. Cyclen-tetracarboxylic acid has also been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to gadolinium ions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclen-tetracarboxylic acid has several advantages for lab experiments, such as its stability, water solubility, and ability to form stable complexes with metal ions. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the metal ion and the environment. Cyclen-tetracarboxylic acid also has limitations, such as its potential toxicity and the need for careful handling and disposal.

Direcciones Futuras

There are several future directions for the use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in scientific research. One direction is the development of new metal complexes with specific properties and functions, such as catalysis, sensing, and imaging. Another direction is the incorporation of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid into more complex molecules, such as polymers and nanoparticles, for drug delivery and biomedical applications. The use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in combination with other compounds, such as natural products and peptides, is also a promising direction for the discovery of new therapeutic agents.

Métodos De Síntesis

Cyclen-tetracarboxylic acid can be synthesized through a multistep process starting from cyclen, a cyclic tetraamine. The first step involves the protection of three amino groups of cyclen with tert-butyloxycarbonyl (Boc) groups. The fourth amino group is then acylated with succinic anhydride to introduce the first carboxylic acid group. The Boc groups are then removed, and the remaining amino groups are acylated with succinic anhydride to introduce the remaining three carboxylic acid groups. The final product is obtained after purification and characterization.

Aplicaciones Científicas De Investigación

Cyclen-tetracarboxylic acid has been widely used in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions makes it useful in various applications, such as catalysis, drug delivery, and imaging. Cyclen-tetracarboxylic acid has also been used as a building block for the synthesis of more complex molecules, such as dendrimers and macrocycles.

Propiedades

IUPAC Name |

(2R,3R,11R,12R)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERLKNAJSFDSQ-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H](OCCOCCO[C@H]([C@@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152559 | |

| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

CAS RN |

119719-58-3, 61696-54-6 | |

| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119719583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)